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Compound of Interest

Compound Name:
3-Chloro-2,4,6-

trifluorobenzaldehyde

CAS No.: 1160573-14-7

Cat. No.: B2543934

Get Quote

Technical Whitepaper: 3-Chloro-2,4,6-
trifluorobenzaldehyde
A Versatile Fluorinated Scaffold for Next-Generation Therapeutics

Executive Summary
3-Chloro-2,4,6-trifluorobenzaldehyde (CAS: 1160573-14-7) is a densely functionalized

aromatic building block characterized by a unique "push-pull" electronic environment.[1] The

presence of three fluorine atoms creates a highly electron-deficient ring, activating the system

for nucleophilic aromatic substitution (

), while the 3-chloro substituent introduces critical steric bulk and lipophilicity—often referred to
as the "Magic Chloro" effect in drug design. This scaffold is instrumental in the synthesis of
fluoroquinolone antibiotics, agrochemicals, and enzyme inhibitors where metabolic stability and
specific steric fit are paramount.
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Physicochemical Profile
The compound balances the high reactivity of a polyfluorinated aldehyde with the stability

provided by the chloro-substituent.

Property Data Note

CAS Number 1160573-14-7 Primary identifier

Molecular Formula

Molecular Weight 194.54 g/mol
Optimal for fragment-based

drug design

Appearance
White to pale yellow

solid/crystalline powder
Low melting point solid

Storage
2–8°C, Inert Atmosphere

(Argon/Nitrogen)

Moisture and air sensitive;

aldehyde oxidation risk

Solubility
Soluble in DCM, THF, EtOAc,

Chloroform
Sparingly soluble in water

Hazards H302, H315, H319, H335 Irritant; handle in fume hood

Synthetic Pathways
Synthesis of 3-Chloro-2,4,6-trifluorobenzaldehyde is typically achieved via two primary

industrial routes: Halex (Halogen Exchange) or Directed Lithiation. The choice depends on the

availability of precursors and scale requirements.

Method A: The Halex Process (Industrial Scale)
This method utilizes the exchange of chlorine for fluorine using Potassium Fluoride (KF) in

polar aprotic solvents. It is favored for cost-efficiency on large scales.[1]

Precursor: 2,3,4,6-Tetrachlorobenzaldehyde or 3-Chloro-2,4,6-trichlorobenzaldehyde.

Reagents: Anhydrous KF, Phase Transfer Catalyst (e.g., 18-crown-6 or

tetraphenylphosphonium bromide).[1]
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Solvent: Sulfolane or DMSO (High boiling point required).[1]

Mechanism:ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-

star-inserted">

where fluoride displaces chloride at the activated 2, 4, and 6 positions. The 3-position
chlorine is sterically shielded and electronically less activated, often remaining intact.

Method B: Lithiation-Formylation (Laboratory Scale)
This route offers higher regioselectivity and is preferred for generating high-purity research

samples.[1]

Precursor: 1-Bromo-3-chloro-2,4,6-trifluorobenzene.[1]

Reagents:

-Butyllithium (

-BuLi) or Isopropylmagnesium chloride (

-PrMgCl).[1]

Electrophile: DMF (N,N-Dimethylformamide) or N-Formylpiperidine.[1]

Protocol:

Lithium-Halogen Exchange: Treat precursor with

-BuLi at -78°C in THF to form the aryl lithium species.

Formylation: Quench the anion with dry DMF.

Hydrolysis: Acidic workup releases the aldehyde.[1]
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Precursor:
3-Chloro-2,4,6-trichlorobenzaldehyde

Halex Reaction
(KF, 18-crown-6, Sulfolane, 180°C)

Cl -> F Exchange

Precursor:
1-Bromo-3-chloro-2,4,6-trifluorobenzene

Lithiation-Formylation
(1. n-BuLi, THF, -78°C

2. DMF, H3O+)

Li-Halogen Exchange

Target:
3-Chloro-2,4,6-trifluorobenzaldehyde

Yield: ~60-70%

Yield: ~80-90%

Click to download full resolution via product page

Figure 1: Primary synthetic strategies for 3-Chloro-2,4,6-trifluorobenzaldehyde.

Reactivity & Mechanistic Insights
The core utility of this scaffold lies in its predictable yet tunable reactivity in Nucleophilic

Aromatic Substitution (

).

Regioselectivity of
The aldehyde group is a strong electron-withdrawing group (EWG) that activates the ortho (C2,

C6) and para (C4) positions. However, the 3-chloro substituent introduces a "steric gate,"

influencing which fluorine is displaced.

C4 (Para) Position:

Activation: Highly activated by the para-aldehyde.[1]

Sterics: Flanked by Cl (C3) and H (C5).[1] Moderately accessible.[1]

Outcome: Often the primary site of attack for smaller nucleophiles (amines, methoxide).

C2 (Ortho) Position:

Activation: Highly activated by ortho-aldehyde.[1]

Sterics: Flanked by CHO (C1) and Cl (C3).[1] Severely hindered. Attack here is rare

unless the nucleophile is very small or guided by coordination to the aldehyde oxygen.
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C6 (Ortho) Position:

Activation: Highly activated by ortho-aldehyde.[1]

Sterics: Flanked by CHO (C1) and H (C5).[1] Most accessible.[1]

Outcome: Frequently competes with C4; bulky nucleophiles prefer C6.[1]

3-Chloro-2,4,6-trifluorobenzaldehyde
(Electrophilic Scaffold)

Nucleophilic Attack (R-NH2, R-OH)

Path A: Attack at C4 (Para)
Electronic Preference

Small Nu

Path B: Attack at C6 (Ortho)
Steric Preference

Bulky Nu

Path C: Attack at C2 (Ortho)
Sterically Blocked

Unfavorable

Product: 4-Substituted
(Major Isomer with small Nu)

Product: 6-Substituted
(Major Isomer with bulky Nu)

Click to download full resolution via product page

Figure 2: Regioselectivity map for nucleophilic aromatic substitution (

).

Experimental Protocol: General Amination
This protocol describes the substitution of a fluorine atom with a primary amine, a common step

in quinolone synthesis.

Reagents:

Substrate: 3-Chloro-2,4,6-trifluorobenzaldehyde (1.0 equiv)
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Nucleophile: Primary Amine (e.g., Cyclopropylamine) (1.1 equiv)

Base:

or DIPEA (1.2 equiv)[1]

Solvent: Acetonitrile (MeCN) or DMF[1]

Procedure:

Setup: Charge a flame-dried round-bottom flask with 3-Chloro-2,4,6-trifluorobenzaldehyde
and anhydrous MeCN under

.

Addition: Cool to 0°C. Add the base, followed by the dropwise addition of the amine.

Note: Low temperature is critical to prevent over-substitution (displacing multiple

fluorines).[1]

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by

TLC/LC-MS.

Endpoint: Disappearance of starting material.[1] Formation of mono-substituted product.

Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over

.[1]

Purification: Flash column chromatography (Hexane/EtOAc).

Applications in Drug Discovery[5][6][7]
Antibacterials: The 2,4,6-trifluoro motif is a precursor to the "quinolone" core. The 3-chloro

group can enhance potency against resistant bacterial strains by modulating the molecule's

shape and lipophilicity.

Metabolic Stability: The "Magic Chloro" effect utilizes the chlorine atom to block metabolic

hot-spots on the aromatic ring, extending the half-life (
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) of the drug candidate.

Covalent Inhibitors: The reactive aldehyde can form reversible covalent bonds (Schiff bases)

with lysine residues in enzyme active sites, while the fluorinated ring interacts with

hydrophobic pockets.

Handling & Safety (MSDS Summary)
Inhalation: H335 - May cause respiratory irritation.[1] Use only in a chemical fume hood.[1]

Skin/Eye: H315/H319 - Causes skin and serious eye irritation.[1] Wear nitrile gloves and

safety goggles.[1]

Spill Response: Sweep up solid spills to avoid dust generation.[1] Neutralize residues with

dilute base if necessary.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States
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